2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide
Description
2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide is a fluorinated acetamide derivative characterized by a trifluoroacetyl group and a 4-fluorophenethylamine moiety. The compound’s structure combines electron-withdrawing trifluoromethyl and fluorine substituents, which enhance its metabolic stability and influence its physicochemical properties, such as lipophilicity and dipole moments.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO/c11-8-3-1-7(2-4-8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRAXJNODUZXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220385 | |
| Record name | 2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912846-63-0 | |
| Record name | 2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912846-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 4-fluorophenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Heterocyclic Substituents
- HRMS data (m/z 218.0794) and NMR analysis confirm its structure .
- This compound is used in specialized syntheses due to its heavy atom content .
Shortened Alkyl Chains
- 2,2,2-Trifluoro-N-[(4-fluorophenyl)methyl]acetamide (OT-4411) : A methylene linker instead of ethyl reduces conformational flexibility. This structural simplification could limit interactions with deep binding pockets in biological targets .
Modifications on the Acetamide Group
Chloro vs. Trifluoro Substituents
- 2-Chloro-N-[2-(4-fluorophenyl)ethyl]acetamide: Substituting trifluoro with chloro reduces electronegativity and lipophilicity. The molecular formula (C₁₀H₁₁ClFNO) and CAS number (380346-60-1) highlight its distinct reactivity profile compared to the trifluoro analog .
Boc-Protected Derivatives
- 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]acetamide: Incorporation of a Boc-protected hydroxyethyl group (MW 300.27 g/mol) adds steric bulk and functionality for multi-step syntheses. This compound serves as an intermediate in synthesizing complex molecules like 3-(chloroethylaminoethylamino)propanol .
Pharmacologically Active Analogs
- UCM924 (N-{2-[(3-Bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide): Though lacking the trifluoro group, its 4-fluorophenyl and bromophenyl substituents confer metabolic stability and anxiolytic/analgesic effects in rodents. This underscores the importance of halogenation in enhancing drug-like properties .
- (E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl]acetamide (4f): Demonstrated 79% yield in synthesis via TFAA-mediated reactions.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous compounds.
Biological Activity
2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide, with the molecular formula C10H9F4NO, is a fluorinated organic compound notable for its unique chemical properties due to the presence of both trifluoromethyl and fluorophenyl groups. This compound has garnered attention in various fields of scientific research, particularly in biology and medicinal chemistry, due to its potential biological activities.
The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroacetamide with 4-fluorophenylethylamine. The trifluoromethyl group enhances the compound's electrophilic character, allowing it to participate in various chemical reactions typical of amides.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups are believed to enhance binding affinity and specificity towards these targets, potentially leading to enzyme inhibition or modulation of receptor function.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, studies have shown that fluorinated compounds can significantly alter the potency of enzyme inhibitors. The introduction of fluorine atoms often leads to enhanced biological activity due to improved interactions with the enzyme's active site .
Case Studies
- Cryptosporidiosis Treatment : A study explored the structure-activity relationship (SAR) of various aryl acetamides, including derivatives similar to this compound. It was found that compounds with fluorine substitutions exhibited increased potency against Cryptosporidium, a significant pathogen causing gastrointestinal infections. The most potent compound from this series had an EC50 value lower than that of the original lead compound .
- Cytotoxicity and Selectivity : Another study investigated the cytotoxic effects of related compounds on cancer cell lines. Results indicated that certain derivatives displayed selective cytotoxicity while maintaining a clean safety profile against human cytochrome P450 enzymes .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other fluorinated compounds:
| Compound Name | Biological Activity | EC50 (μM) | Notes |
|---|---|---|---|
| This compound | Potential enzyme inhibitor | TBD | Requires further investigation |
| SLU-2633 | Antiparasitic | 0.17 | Effective against Cryptosporidium |
| SLU-10482 | Antiparasitic | 0.07 | Superior potency in mouse model |
Q & A
Q. What are the recommended methods for synthesizing 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide with high purity?
The synthesis typically involves multi-step reactions, starting with the condensation of 4-fluorophenethylamine with trifluoroacetic anhydride. Key steps include:
- Acylation : Reacting the amine with trifluoroacetic anhydride in dichloromethane under inert conditions at 0–5°C to form the acetamide backbone.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- Optimization : Control reaction temperature (<10°C) to minimize side reactions like over-acylation or hydrolysis. Use anhydrous solvents and nitrogen atmosphere to enhance yield (75–85%) .
Q. How can researchers confirm the structural integrity of this compound?
- Spectroscopic Analysis :
- NMR : Compare H and C NMR spectra with computational predictions (e.g., DFT calculations). Key peaks: Trifluoromethyl (F NMR: δ -70 to -75 ppm), aromatic protons (δ 7.0–7.4 ppm) .
- IR : Confirm amide C=O stretch (~1680–1700 cm) and N–H bend (~1550 cm).
- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement (e.g., C–F···π interactions in the fluorophenyl group) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ADP-Glo™ for kinase activity).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How do structural modifications impact its biological activity?
- Fluorine Substitution : The 4-fluorophenyl group enhances lipophilicity and metabolic stability, improving membrane permeability.
- Trifluoroethyl Chain : Increases electron-withdrawing effects, stabilizing the amide bond against hydrolysis.
- SAR Studies : Replace the trifluoroethyl group with methyl or ethyl to compare potency. For example, ethyl analogs show reduced antimicrobial activity (2–4x lower) .
Q. What methodologies are used to study its interaction with biological targets?
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Focus on hydrogen bonds with active-site residues (e.g., Lys721).
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) for receptor-ligand interactions.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Q. How can researchers optimize its pharmacokinetic properties?
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (PLGA-based).
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction; aim for <95% binding to improve bioavailability .
Q. What advanced analytical techniques resolve conflicting data in purity assessments?
- HPLC-MS : Detect trace impurities (e.g., unreacted starting materials) with a C18 column (ACN/water + 0.1% formic acid).
- DSC/TGA : Monitor thermal stability (decomposition >200°C indicates high purity).
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks in complex spectra, particularly overlapping aromatic signals .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Parameters | Reference |
|---|---|---|
| H NMR | δ 7.2–7.4 (m, 4H, Ar–H); δ 3.6 (t, 2H, CHNH) | |
| F NMR | δ -72.5 (s, CF); δ -115.0 (m, Ar–F) | |
| IR | 1685 cm (C=O); 1545 cm (N–H bend) | |
| X-ray | Space group P2/c; C–F···π distance 3.2 Å |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Analog (R-group) | Antimicrobial MIC (µg/mL) | Cytotoxicity IC (µM) |
|---|---|---|
| CF (Parent) | 8.2 (S. aureus) | 12.5 (HeLa) |
| CH | 32.1 | 45.8 |
| CH | 28.5 | 38.9 |
| Data source: |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
